Physicochemical Properties of Mogroside IIA1: A Technical Guide
Physicochemical Properties of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid glycoside belonging to the cucurbitane family of compounds. It is a natural, non-sugar sweetener isolated from the fruit of Siraitia grosvenorii (Swingle), commonly known as monk fruit or Luo Han Guo. Mogrosides are recognized for their intense sweetness without contributing caloric value, making them desirable sugar substitutes. Beyond their application in the food industry, mogrosides, including Mogroside IIA1, have garnered significant interest in the scientific community for their diverse biological activities, which include antioxidant, antidiabetic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of Mogroside IIA1, detailed experimental protocols for their determination, and an exploration of its biological context.
Physicochemical Properties
The fundamental physicochemical characteristics of Mogroside IIA1 are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₂O₁₄ | [2][4] |
| Molecular Weight | 801.01 g/mol | [1][4] |
| CAS Number | 88901-44-4 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available in the reviewed literature. | |
| pKa | Data not available in the reviewed literature. | |
| Solubility | DMSO: 100 mg/mL (124.84 mM) (Requires sonication) In vivo formulations: ≥ 2.5 mg/mL in various systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [3] |
| Storage | Store at 4°C, protected from light. Stock solutions: -80°C for 6 months; -20°C for 1 month. | [3] |
Spectral Data
Mass Spectrometry
The molecular weight of Mogroside IIA1 and related mogrosides is typically determined using high-resolution mass spectrometry techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF).[5] This method provides an accurate mass measurement, which is essential for confirming the molecular formula of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy
Specific UV-Vis absorption data for Mogroside IIA1 is not detailed in the reviewed literature. As a triterpenoid glycoside lacking a significant chromophore system, it is expected to exhibit minimal absorbance in the standard UV-Vis range (200-800 nm).
Experimental Protocols
Determination of Molecular Weight (Mass Spectrometry)
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Instrumentation: A high-resolution mass spectrometer, such as a Waters QTof Micro, equipped with an electrospray ionization (ESI) source is utilized.[5]
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Sample Preparation: The purified Mogroside IIA1 sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.
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Analysis: The sample solution is infused into the ESI source. The analysis is typically performed in negative ion mode ([M-H]⁻) to detect the deprotonated molecule.
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Data Acquisition: The instrument is set to acquire data over a relevant mass-to-charge (m/z) range. The high-resolution data provides an accurate mass measurement that can be used to confirm the elemental composition and molecular formula.[5]
Structural Elucidation (NMR Spectroscopy)
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Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 130-150 µL of a deuterated solvent, typically methanol-d₄ (CD₃OD), and placed in an NMR tube.[5]
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or higher).[5]
-
Data Acquisition: A standard suite of experiments is performed:
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify all proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the aglycone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for determining the connectivity between different structural fragments and the linkage positions of the sugar units to the aglycone.
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NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
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-
-
Data Analysis: The spectra are referenced to the residual solvent signal.[5] The combination of these experiments allows for the complete and unambiguous assignment of the molecule's structure.[6]
Determination of Melting Point
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Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. This physical property is a key indicator of purity.
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Methodology (Capillary Method):
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Sample Preparation: A small amount of the dry, finely powdered Mogroside IIA1 is packed into a thin-walled glass capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar digital device).
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Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.
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Biological Activity and Associated Signaling Pathways
Mogroside IIA1 is reported to possess antioxidant, antidiabetic, and anticancer activities.[1] While specific mechanistic studies for Mogroside IIA1 are limited, research on the broader class of mogrosides has identified key signaling pathways through which they exert their effects. These activities are often linked to the modulation of cellular metabolism and inflammatory responses.
Two significant pathways implicated in the action of mogrosides are the AMP-activated protein kinase (AMPK) pathway and the Toll-Like Receptor 4 (TLR4) pathway.[7][8][9]
AMP-activated Protein kinase (AMPK) Signaling Pathway
AMPK acts as a master regulator of cellular energy homeostasis. Activation of AMPK can help control glucose and lipid metabolism.[10] Studies on mogroside-rich extracts and specific compounds like Mogroside V and Mogroside IIIE have demonstrated potent activation of the AMPK pathway.[11][12] This activation is believed to be a primary mechanism for the observed hypoglycemic and hypolipidemic effects of mogrosides.[7][10]
Caption: The AMPK signaling pathway activated by mogrosides.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system and plays a role in inflammation.[13] Dysregulation of this pathway is associated with various inflammatory diseases. Certain mogrosides, such as Mogroside V, have been shown to inhibit the TLR4-MyD88 signaling axis, thereby reducing neuroinflammation.[8] This anti-inflammatory action may contribute to the overall therapeutic potential of this class of compounds.
Experimental Workflow Visualization
The process of isolating and characterizing a natural product like Mogroside IIA1 from its source material involves a multi-step workflow. This logical process is essential for ensuring the purity and correct identification of the target compound.
Caption: General workflow for Mogroside IIA1 isolation and characterization.
Conclusion
Mogroside IIA1 is a significant natural product with well-defined structural and molecular properties. While some physical constants like its precise melting point require further experimental determination, its solubility and spectral characteristics are established, enabling its use in research. The potent biological activities attributed to the mogroside class, mediated through key cellular pathways like AMPK, underscore the potential of Mogroside IIA1 as a lead compound in drug discovery and a valuable tool for biomedical research. The protocols and data presented in this guide serve as a foundational resource for professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside IIA1 - MedChem Express [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. Mogroside IIA1 | 88901-44-4 | NDA90144 | Biosynth [biosynth.com]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
